molecular formula C11H14N4O4S B12395687 6-Methylmercapto-9-(b-D-ribofuranosyl)purine

6-Methylmercapto-9-(b-D-ribofuranosyl)purine

Cat. No.: B12395687
M. Wt: 298.32 g/mol
InChI Key: ZDRFDHHANOYUTE-INWNYVOZSA-N
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Description

6-Methylmercapto-9-(b-D-ribofuranosyl)purine, also known as 6-Methylmercaptopurine riboside, is a nucleotide analog. It is a modified nucleoside where the purine base is attached to a ribose sugar. This compound has a molecular formula of C11H14N4O4S and a molecular weight of 298.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylmercapto-9-(b-D-ribofuranosyl)purine is synthesized through the process of ribosylation. This involves the attachment of a ribose sugar to the purine base. The reaction typically requires a protected ribose derivative and a purine base, followed by deprotection steps to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including protection and deprotection of functional groups, purification by chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylmercapto-9-(b-D-ribofuranosyl)purine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It inhibits target enzymes such as 2-methylthio-6-chloropurine riboside, which are involved in nucleotide metabolism. This inhibition can lead to the disruption of cellular processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 6-Methylmercapto-9-(b-D-ribofuranosyl)purine is unique due to its specific structure, which includes a methylmercapto group and a ribose sugar. This structure imparts distinct biochemical properties, such as enzyme inhibition and potential therapeutic effects, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H14N4O4S

Molecular Weight

298.32 g/mol

IUPAC Name

(2R,3R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7+,8?,11-/m1/s1

InChI Key

ZDRFDHHANOYUTE-INWNYVOZSA-N

Isomeric SMILES

CSC1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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